molecular formula C12H9F2N3O2 B2449608 N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine CAS No. 866154-65-6

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine

Cat. No.: B2449608
CAS No.: 866154-65-6
M. Wt: 265.22
InChI Key: NJIXXFDDPAUBRL-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine is a chemical compound characterized by the presence of a difluorobenzyl group attached to a pyridinamine structure, with a nitro group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine typically involves the reaction of 2,6-difluorobenzyl bromide with 3-nitro-2-pyridinamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of phase transfer catalysts and other advanced techniques can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the pyridine ring can be oxidized to form N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Reduction: Formation of N-(2,6-difluorobenzyl)-3-amino-2-pyridinamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the pyridine ring.

Scientific Research Applications

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The difluorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorobenzyl)-3-nitro-2-pyridinamine is unique due to the presence of both a difluorobenzyl group and a nitro group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in synthetic chemistry .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O2/c13-9-3-1-4-10(14)8(9)7-16-12-11(17(18)19)5-2-6-15-12/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIXXFDDPAUBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC2=C(C=CC=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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